REACTION_CXSMILES
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[CH2:1]([CH:7]1[C:11](=[O:12])[CH2:10][CH2:9][CH:8]1[C:13]([OH:15])=[O:14])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[CH3:16]O.S(=O)(=O)(O)O>C(Cl)CCl>[CH2:1]([CH:7]1[C:11](=[O:12])[CH2:10][CH2:9][CH:8]1[C:13]([O:15][CH3:16])=[O:14])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6]
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Name
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2-n-hexyl-3-oxo-cyclopentanecarboxylic acid
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Quantity
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17 g
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Type
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reactant
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Smiles
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C(CCCCC)C1C(CCC1=O)C(=O)O
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Name
|
|
Quantity
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10 mL
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Type
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reactant
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Smiles
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CO
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Name
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|
Quantity
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1 g
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Type
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reactant
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Smiles
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S(O)(O)(=O)=O
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Name
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|
Quantity
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50 mL
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Type
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solvent
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Smiles
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C(CCl)Cl
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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WASH
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Details
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The reaction mixture is then washed with water and sodium carbonate solution
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous sodium sulphate
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Type
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DISTILLATION
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Details
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The solvent is distilled off at a reduced pressure
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Type
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DISTILLATION
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Details
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the residue is distilled through a short Vigreux column
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Type
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CUSTOM
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Details
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The product, methyl 2-n-hexyl-3-oxo-cyclopentanecarboxylate is collected at 85° C/0,06 mm, yield 17 g (93%)
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Name
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|
Type
|
|
Smiles
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C(CCCCC)C1C(CCC1=O)C(=O)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |